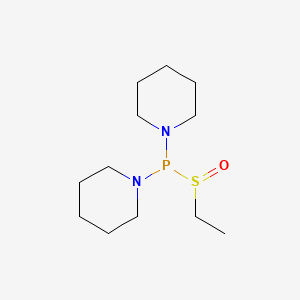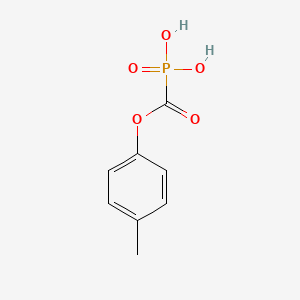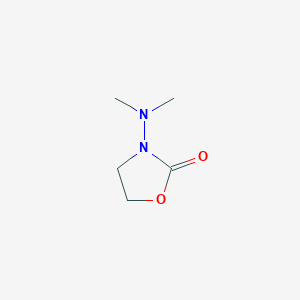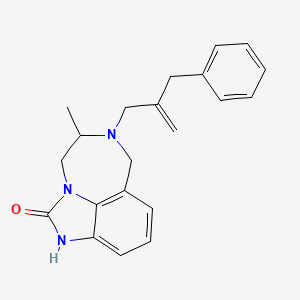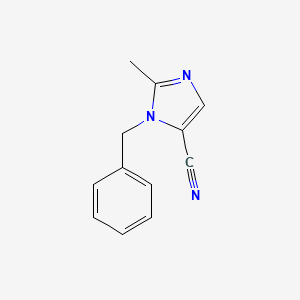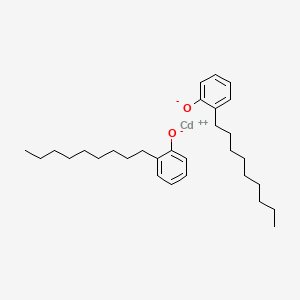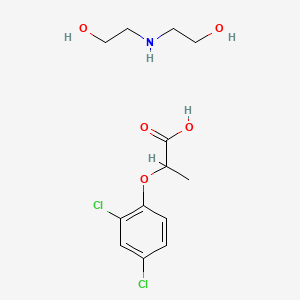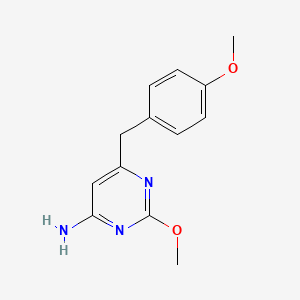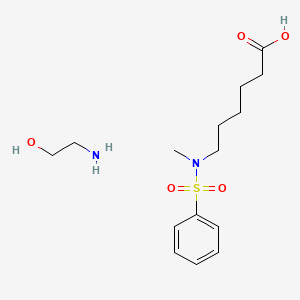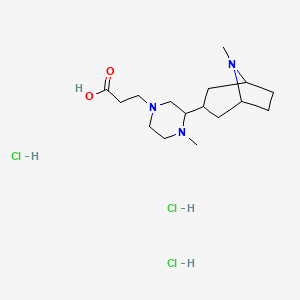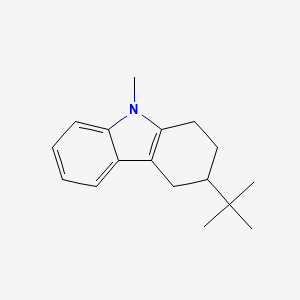
3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 176109, also known as mercury(II) acetate, is a chemical compound with the formula (CH3COO)2Hg. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Mercury(II) acetate can be synthesized by reacting elemental mercury with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled conditions to ensure the complete conversion of mercury to mercury(II) acetate. The general reaction is as follows:
Hg+2CH3COOH+H2O2→(CH3COO)2Hg+2H2O
Industrial Production Methods
In industrial settings, mercury(II) acetate is produced by dissolving mercury in concentrated acetic acid and then adding hydrogen peroxide as an oxidizing agent. The reaction mixture is heated to facilitate the reaction, and the resulting mercury(II) acetate is purified through recrystallization.
化学反应分析
Types of Reactions
Mercury(II) acetate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, converting alcohols to aldehydes or ketones.
Reduction: It can be reduced to elemental mercury using reducing agents like sodium borohydride.
Substitution: It participates in substitution reactions, where the acetate groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and other reducing agents are used.
Substitution: Ligands such as chloride ions can replace the acetate groups under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Elemental mercury.
Substitution: Mercury(II) chloride and other mercury(II) salts.
科学研究应用
Mercury(II) acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate the effects of mercury on biological systems.
Medicine: It has been studied for its potential use in treating certain medical conditions, although its toxicity limits its clinical applications.
Industry: It is used in the production of other mercury compounds and as a reagent in analytical chemistry.
作用机制
Mercury(II) acetate exerts its effects primarily through its ability to bind to thiol groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to various biochemical effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
相似化合物的比较
Similar Compounds
- Mercury(II) chloride (HgCl2)
- Mercury(II) nitrate (Hg(NO3)2)
- Mercury(II) sulfate (HgSO4)
Uniqueness
Mercury(II) acetate is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its acetate groups make it a versatile reagent in organic synthesis, distinguishing it from other mercury compounds that may have more limited applications.
属性
CAS 编号 |
22401-72-5 |
|---|---|
分子式 |
C17H23N |
分子量 |
241.37 g/mol |
IUPAC 名称 |
3-tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C17H23N/c1-17(2,3)12-9-10-16-14(11-12)13-7-5-6-8-15(13)18(16)4/h5-8,12H,9-11H2,1-4H3 |
InChI 键 |
CXVUJERJVUDHDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


